Ethyl 1-(2-propylsulfanylbenzoyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(2-propylsulfanylbenzoyl)piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-propylsulfanylbenzoyl)piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination.
Introduction of the Benzoyl Group: The benzoyl group is introduced through acylation reactions, often using benzoyl chloride as the acylating agent.
Attachment of the Propylsulfanyl Group: The propylsulfanyl group is introduced via nucleophilic substitution reactions, where a suitable propylsulfanyl donor reacts with the benzoyl group.
Esterification: The final step involves esterification to form the ethyl ester of the carboxylate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-propylsulfanylbenzoyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-(2-propylsulfanylbenzoyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions involving piperidine derivatives.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(2-propylsulfanylbenzoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. Piperidine derivatives often interact with neurotransmitter receptors in the brain, affecting the release and uptake of neurotransmitters . This can lead to various pharmacological effects, such as pain relief, mood stabilization, and anti-inflammatory actions.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure for many pharmaceuticals.
Piperidinones: Compounds with a ketone group on the piperidine ring.
Spiropiperidines: Compounds with a spiro linkage involving the piperidine ring.
Uniqueness
Ethyl 1-(2-propylsulfanylbenzoyl)piperidine-3-carboxylate is unique due to the presence of the propylsulfanyl group and the specific esterification of the carboxylate group. These structural features can impart unique pharmacological properties and reactivity compared to other piperidine derivatives.
Properties
IUPAC Name |
ethyl 1-(2-propylsulfanylbenzoyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-3-12-23-16-10-6-5-9-15(16)17(20)19-11-7-8-14(13-19)18(21)22-4-2/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHZEDGMYHOSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)N2CCCC(C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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